[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol
CAS No.: 27373-94-0
Cat. No.: VC5231172
Molecular Formula: C11H22O
Molecular Weight: 170.296
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27373-94-0 |
|---|---|
| Molecular Formula | C11H22O |
| Molecular Weight | 170.296 |
| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanol |
| Standard InChI | InChI=1S/C11H22O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-12H,4-7H2,1-3H3/t9-,10+,11+/m1/s1 |
| Standard InChI Key | AEFLYRHUYOYCLW-VWYCJHECSA-N |
| SMILES | CC1CCC(C(C1)CO)C(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a cyclohexane ring with three substituents:
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A methyl group at the 5-position
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An isopropyl group at the 2-position
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A hydroxymethyl group (-CH2OH) at the 1-position
The stereochemistry is defined as (1R,2S,5R), indicating the spatial arrangement of these groups. This configuration is critical for its physical properties and reactivity, as demonstrated by related menthol derivatives .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H22O | |
| Molecular Weight | 170.296 g/mol | |
| IUPAC Name | [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol | |
| CAS Number | 27373-94-0 |
Stereochemical Implications
The (1R,2S,5R) configuration creates a rigid cyclohexane chair conformation, where the isopropyl group occupies an equatorial position to minimize steric strain. This arrangement is analogous to (+)-neomenthol but differs in the orientation of the hydroxymethyl group . Computational models predict a van der Waals surface area of 175.6 ų and a polar surface area of 20.2 Ų, influencing solubility and intermolecular interactions .
Synthesis and Preparation
Synthetic Routes
While no direct synthesis of [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol is documented, two plausible pathways emerge from related literature:
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Reduction of a Carbonyl Precursor:
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Hydrolysis of an Alkyl Halide:
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Reaction of [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methyl bromide with aqueous NaOH at 80°C may produce the alcohol via SN2 mechanism.
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Purification and Characterization
Crude product purification typically involves:
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Fractional distillation (bp ~210–220°C, extrapolated from menthol analogs )
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Recrystallization from hexane/ethyl acetate mixtures
Final characterization employs: -
1H/13C NMR: Expected δH 3.5–3.7 ppm (CH2OH), δC 68–70 ppm (C-O)
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Chiral HPLC: To confirm enantiomeric purity using a Chiralpak IC column
Physical and Chemical Properties
Thermodynamic Parameters
Based on structurally similar compounds :
Table 2: Estimated Physical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| Melting Point | 25–30°C | Menthol derivative analogy |
| Boiling Point | 210–220°C | Cox chart extrapolation |
| Density (20°C) | 0.89–0.91 g/cm³ | Group contribution method |
| log P (Octanol/Water) | 3.2–3.6 | XLogP3-AA computation |
Reactivity Profile
The hydroxymethyl group undergoes typical alcohol reactions:
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Esterification: With acetyl chloride to form [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methyl acetate
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Oxidation: Using pyridinium chlorochromate (PCC) yields [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]carbaldehyde
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Sulfonation: Reaction with SO3·pyridine complex produces the corresponding sulfate ester
Applications and Derivatives
Pharmaceutical Intermediates
The compound’s chiral centers make it valuable for synthesizing P-stereogenic phosphinates, as demonstrated in asymmetric catalysis studies . For example:
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Ester Derivatives: [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate (PubChem CID 9996763) shows potential as a protease inhibitor precursor .
Material Science Applications
The rigid cyclohexane backbone suggests utility in:
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Liquid crystal matrices: As a chiral dopant in nematic phases
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Polymer plasticizers: Enhancing flexibility in PVC formulations
Research Challenges and Future Directions
Despite its synthetic accessibility, three key challenges persist:
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Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric catalytic routes remain undeveloped.
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Biological Screening: No published data exist on toxicity, pharmacokinetics, or target binding affinity.
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Scalability: Milligram-scale production dominates commercial offerings, with 1 g batches priced at €1,561 .
Future research should prioritize:
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Enzymatic resolution using lipases for enantiopure production
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Structure-Activity Relationship (SAR) studies on derivative libraries
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Green chemistry approaches to reduce reliance on halogenated intermediates
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